molecular formula C18H16N2O2 B2918447 (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide CAS No. 312633-58-2

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide

Cat. No. B2918447
M. Wt: 292.338
InChI Key: IOXYMQQLFGRTLG-RVDMUPIBSA-N
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Description

“(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide” is a biochemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 . It is used for proteomics research .

Scientific Research Applications

Optical Properties and Mechanofluorochromic Behavior

One area of research involving structurally similar 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, focuses on their optical properties and mechanofluorochromic behavior. These compounds exhibit distinct optical properties due to varying face-to-face stacking modes. Specifically, some derivatives display green luminescence and maintain their emission peak even after grinding treatment, while others show a significant red-shift in emission peaks upon grinding, attributable to phase transformations from crystalline to amorphous states. Such properties are relevant for materials science, particularly in developing new fluorescent materials (Song et al., 2015).

Corrosion Inhibition

Another study explored synthetic acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors. These compounds were found to be effective in inhibiting copper corrosion in nitric acid solutions. The study utilized various chemical and electrochemical methods to demonstrate the compounds' efficacy as mixed-type inhibitors. This research is significant in the field of materials science, especially for protecting metals against corrosion (Abu-Rayyan et al., 2022).

Chemical Synthesis and Structural Analysis

Further research in chemical synthesis has involved the creation of 2-cyano-3-(methylthio)acrylamides, which undergo various rearrangements and reactions with other compounds, producing a range of products. These synthesis processes and the resultant compounds have potential applications in organic chemistry and pharmaceuticals. Understanding the structural and reaction properties of these compounds contributes to broader chemical knowledge and potential practical applications (Yokoyama et al., 1985).

Cytotoxicity Studies

In the realm of medicinal chemistry, some 2-cyano acrylamide derivatives have been evaluated for their cytotoxic activity against certain cancer cells, like Ehrlich Ascites Carcinoma cells. These studies are crucial for the development of new anticancer agents and for understanding the biological activity of such compounds (Hassan et al., 2014).

Agricultural Applications

Research has also been conducted on 2-cyanoacrylates containing different substituents for their herbicidal activities. Compounds like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and shown to have good herbicidal properties, offering potential as novel herbicides in agriculture (Wang et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its use in proteomics research , it may be involved in future studies exploring protein function and interactions.

properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXYMQQLFGRTLG-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide

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